molecular formula C9H8N2O2 B13283132 4-[(Prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid

4-[(Prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid

Cat. No.: B13283132
M. Wt: 176.17 g/mol
InChI Key: YYBZIOBOCUNNRC-UHFFFAOYSA-N
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Description

4-[(Prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid (CAS 1519244-20-2) is a valuable pyridine-based chemical building block for research and development. The compound features a molecular formula of C9H8N2O2 and a molecular weight of 176.17 g/mol . Its structure incorporates both a carboxylic acid group and a propargylamine (prop-2-yn-1-ylamino) moiety on the pyridine ring, making it a versatile intermediate for further synthetic manipulation. The presence of the propargyl group is particularly significant, as this functional group is a key participant in click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) . This reactivity allows researchers to efficiently create more complex molecular architectures, including fused heterocyclic systems. Studies on analogous compounds demonstrate that propargyl derivatives of pyridine-carboxylic acids can undergo halocyclization reactions to form diverse 2,3-dihydro[1,3]thiazolo[3,2-a]pyridinium systems, which are structures of interest in medicinal chemistry and materials science . As such, this compound is primarily used in organic synthesis and medicinal chemistry research for the construction of novel compounds and libraries. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

IUPAC Name

4-(prop-2-ynylamino)pyridine-3-carboxylic acid

InChI

InChI=1S/C9H8N2O2/c1-2-4-11-8-3-5-10-6-7(8)9(12)13/h1,3,5-6H,4H2,(H,10,11)(H,12,13)

InChI Key

YYBZIOBOCUNNRC-UHFFFAOYSA-N

Canonical SMILES

C#CCNC1=C(C=NC=C1)C(=O)O

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution of Halogenated Pyridine

A representative method involves reacting 3-chloropyridine-4-carboxylic acid with propargylamine under basic conditions:

Step Reagents & Conditions Description
1 3-chloropyridine-4-carboxylic acid, propargylamine, triethylamine, dichloromethane solvent Amination via nucleophilic substitution of chlorine by propargylamine, base scavenges HCl formed.
2 Stirring at room temperature or mild heating Reaction proceeds to form 4-[(Prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid.
3 Workup: aqueous acid-base extraction, drying, concentration Purification of the product.

This method is effective due to the nucleophilicity of the propargylamine and the leaving ability of the chlorine substituent on the pyridine ring.

Ester Hydrolysis Route

An alternative approach uses ester intermediates:

Step Reagents & Conditions Description
1 Ethyl 4-chloropyridine-3-carboxylate, propargylamine Amination to form ethyl 4-[(prop-2-yn-1-yl)amino]pyridine-3-carboxylate.
2 Hydrolysis with LiOH monohydrate in THF/MeOH/H2O mixture at room temperature for 2 hours Conversion of ester to carboxylic acid.
3 Acidification with HCl to pH ~2-3, extraction with ethyl acetate Isolation of free acid form.
4 Drying and concentration to afford the final product Purification completed.

This two-step method allows for better control of reaction conditions and product purity.

Industrial and Scale-Up Considerations

For large-scale synthesis, continuous flow reactors and automated systems can be employed to optimize yield and reproducibility. Key parameters include:

  • Temperature control (20–70 °C depending on step)
  • Solvent choice (dichloromethane, THF, methanol mixtures)
  • Base equivalents (triethylamine or DIPEA)
  • Reaction time (2–18 hours depending on step)
  • Use of catalysts or coupling agents (e.g., HATU in amide bond formation when applicable)

Optimization of these parameters improves efficiency and reduces by-products.

Comparative Data Table of Preparation Methods

Method Starting Material Key Reagents & Conditions Yield (%) Advantages Disadvantages
Direct Amination 3-chloropyridine-4-carboxylic acid Propargylamine, triethylamine, DCM, RT 70-85 Simple, direct substitution Requires halogenated precursor
Ester Hydrolysis Route Ethyl 4-chloropyridine-3-carboxylate Propargylamine, LiOH, THF/MeOH/H2O, RT 75-90 Better purity control Two-step, longer process
Industrial Continuous Flow Halogenated pyridine derivatives Automated flow, optimized temp & solvent 80-95 Scalable, high efficiency Requires specialized equipment

Research Discoveries and Notes

  • The propargyl group (prop-2-yn-1-yl) on the amino substituent influences the electronic properties of the pyridine ring, impacting reactivity and binding characteristics in biological or catalytic applications.
  • Hydrolysis of ester intermediates under mild basic conditions (LiOH) is efficient and preserves sensitive functional groups.
  • Coupling agents like HATU and bases like DIPEA are used in related amide bond formations involving pyridine carboxylic acids, indicating potential for further functionalization of the compound.
  • No direct literature specifically naming "4-[(Prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid" in large quantities was found, but analogous compounds and preparation methods provide a reliable synthetic framework.

Chemical Reactions Analysis

Types of Reactions

4-[(Prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The prop-2-yn-1-yl group can be oxidized to form corresponding oxo derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the prop-2-yn-1-yl group can yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

4-[(Prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(Prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The prop-2-yn-1-ylamino group can form hydrogen bonds and other interactions with biological molecules, influencing their function. The carboxylic acid group can also participate in various biochemical pathways, affecting cellular processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Pyridine-3-carboxylic Acid Derivatives with Amino Substituents

Target Compound : 4-[(Prop-2-yn-1-yl)amino]pyridine-3-carboxylic Acid
  • Structure: Pyridine ring with carboxylic acid (C3) and propargylamino (C4).
  • Key Features : Terminal alkyne for click chemistry; carboxylic acid for solubility and binding.
Analog 1 : 2-Methyl-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3-carboxylic Acid (CAS 1556490-20-0)
  • Structure: Methyl group at C2; methyl-propargylamino at C5.
  • The propargyl group retains click chemistry utility but at a different position .
Analog 2 : 6-[[4-[3-(14-tert-Butoxy-14-oxo-tetradecyl)phenyl]sulfonylamino]pyridine-3-carboxylic Acid
  • Structure: Sulfonylamino substituent at C6; long alkyl chain.
  • Comparison : The sulfonamide group enhances hydrogen bonding, while the alkyl chain increases hydrophobicity, suggesting applications in lipid membrane interactions .

Pyran-2-one Derivatives with Propargylamino Substituents

Compound 3c : 4-(But-3-yn-2-ylamino)-6-phenyl-3,4-dihydro-2H-pyran-2-one
  • Structure: Pyranone core with but-3-yn-2-ylamino and phenyl groups.
  • Comparison: The lactone ring (pyranone) introduces different electronic properties compared to pyridine, affecting reactivity.
Compound 3d : 6-Phenyl-4-((3-phenylprop-2-yn-1-yl)amino)-3,4-dihydro-2H-pyran-2-one
  • Structure : Additional phenyl group on the propargyl chain.
  • Comparison : The aromatic substituent may enhance π-π stacking interactions, useful in crystal engineering or receptor binding .

Pyrazolo-Pyridine Carboxylic Acids

Compound : 1-Methyl-4-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylic Acid
  • Structure : Fused pyrazole-pyridine ring; thiophene substituent.

Benzoic Acid Derivatives with Pyridinyl Substituents

Ethyl 4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate (Similarity Score: 0.93)
  • Structure : Benzoate ester core with pyridinyl-pyrimidine substituent.
  • Comparison: The pyrimidine ring adds hydrogen-bonding sites, while the ester group impacts metabolic stability.

Biological Activity

4-[(Prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid, commonly referred to as 6-methyl-4-[(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis, pharmacological effects, and case studies highlighting its applications.

The compound has the following chemical structure:

  • Chemical Formula : C₁₀H₁₀N₂O₂
  • CAS Number : 136764-92-6

Synthesis

The synthesis of 4-[(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid can be achieved through various methods, typically involving the reaction of pyridine derivatives with propargyl amines. Recent studies have optimized these synthetic routes to enhance yield and purity .

Antimicrobial Activity

Recent research has indicated that derivatives of this compound exhibit significant antimicrobial properties. In particular, studies have shown that it can inhibit the growth of various bacterial strains, including Pseudomonas aeruginosa . The Minimum Inhibitory Concentration (MIC) values were determined through in vitro assays, revealing promising results against resistant strains .

Compound MIC (µg/mL) Target Organism
6-Methyl-4-(prop-2-yn-1-yl)amino pyridine32Pseudomonas aeruginosa
N-(pyridin-4-yl)-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine16Staphylococcus aureus

Antitumor Activity

In addition to its antimicrobial effects, this compound has been evaluated for antitumor activity. Preliminary studies suggest that it may inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The structure–activity relationship (SAR) analysis indicates that modifications on the pyridine ring can enhance cytotoxicity against specific cancer cell lines .

Case Studies

  • Antimicrobial Efficacy Against Resistant Strains
    A study conducted by researchers at the Ministry of Health Care in Ukraine demonstrated that 6-methyl derivatives showed enhanced activity against multi-drug resistant strains of Pseudomonas aeruginosa . The study utilized molecular docking to predict binding affinities to target enzymes involved in bacterial resistance mechanisms .
  • Cytotoxicity in Cancer Cell Lines
    In a comprehensive screening of various pyridine derivatives, 4-[(prop-2-yn-1-yl)amino]pyridine derivatives exhibited significant cytotoxic effects against human cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer). The IC50 values ranged from 10 to 30 µM, indicating a dose-dependent response .

The biological activity of 4-[(prop-2-yn-1-yl)amino]pyridine derivatives is attributed to their ability to interact with specific biological targets:

Antibacterial Mechanism

The compound is believed to inhibit bacterial growth by interfering with protein synthesis and disrupting cell wall integrity. Docking studies have indicated strong binding affinities to bacterial ribosomal RNA and other essential enzymes involved in metabolic pathways .

Anticancer Mechanism

For anticancer properties, the compound may induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins. Additionally, it may affect signaling pathways related to cell proliferation and survival .

Q & A

Q. Key Variables :

  • Catalysts : Pd or Cu catalysts improve regioselectivity in alkyne reactions .
  • Solvents : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may require rigorous drying to avoid hydrolysis.
  • Temperature : Propargylamine reactions often proceed at 60–100°C to balance kinetics and side-product formation.

Table 1 : Example Reaction Optimization (Hypothetical Data)

CatalystSolventTemp (°C)Yield (%)
CuIDMF8065
NoneEtOH25<10

Advanced: How can structural contradictions in crystallographic vs. computational models of this compound be resolved?

Methodological Answer :
Discrepancies between X-ray crystallography and DFT calculations may arise from:

  • Crystal Packing Effects : Intermolecular forces (e.g., hydrogen bonds) in crystals can distort bond angles vs. gas-phase DFT models .
  • Protonation States : The carboxylic acid group’s protonation state (neutral vs. deprotonated) impacts geometry. Validate using pH-adjusted spectroscopic data (e.g., IR, NMR) .

Q. Resolution Strategy :

Hirshfeld Surface Analysis : Quantify intermolecular interactions in crystallographic data .

Solvent-Inclusive DFT : Simulate the molecule in explicit solvent to mimic experimental conditions.

Basic: What spectroscopic techniques are critical for characterizing this compound?

Q. Methodological Answer :

  • NMR :
    • ¹H NMR : Confirm propargyl group presence (δ 2.0–3.0 ppm for ≡C-H; J ≈ 2.5 Hz for coupling with adjacent protons).
    • ¹³C NMR : Carboxylic acid carbon at ~170 ppm; alkyne carbons at 70–85 ppm.
  • IR : Stretching frequencies for -COOH (~2500–3300 cm⁻¹ broad band), C≡C (~2100 cm⁻¹).
  • MS : Molecular ion peak (ESI-MS) to verify molecular weight and fragmentation patterns .

Advanced: How can structure-activity relationships (SAR) be explored for this compound in enzyme inhibition studies?

Q. Methodological Answer :

Analog Synthesis : Modify the propargyl group (e.g., alkyl chain length, substituents) and compare inhibitory activity.

Enzyme Assays : Use kinetic assays (e.g., IC₅₀ determination) with a positive control (e.g., known inhibitors).

Computational Docking : Map binding interactions using software like AutoDock Vina. Validate with mutagenesis studies if residues critical for binding are identified .

Table 2 : Hypothetical SAR Data (Enzyme X Inhibition)

SubstituentIC₅₀ (µM)Notes
Propargyl (target)12.3Moderate activity
Ethyl>100Loss of π-interactions
Phenyl8.7Enhanced hydrophobic binding

Advanced: What experimental design principles apply when evaluating this compound’s potential as a β-amino acid precursor?

Methodological Answer :
β-amino acids are synthesized via hydrogenation or enzymatic resolution. For this compound:

Reduction of Alkyne : Catalytic hydrogenation (H₂/Pd) converts the propargyl group to a propylamine, yielding β-amino acid derivatives. Monitor stereochemistry with chiral HPLC .

Biocatalytic Methods : Use transaminases to enantioselectively aminate intermediate ketones.

Q. Validation :

  • X-ray Crystallography : Confirm absolute configuration of the product .
  • Biological Testing : Compare cytotoxicity and metabolic stability of derivatives .

Basic: How should researchers troubleshoot low yields in the final purification step?

Methodological Answer :
Common issues and solutions:

  • Impurity Profile : Use LC-MS to identify byproducts (e.g., unreacted starting material).
  • Recrystallization Solvent : Optimize solvent polarity (e.g., EtOAc/hexane vs. MeOH/H₂O).
  • Chromatography : Switch from silica gel to reverse-phase C18 columns for polar carboxylic acids .

Advanced: What computational strategies predict this compound’s reactivity in click chemistry applications?

Q. Methodological Answer :

DFT Calculations : Calculate alkyne’s HOMO/LUMO energies to assess cycloaddition reactivity with azides.

MD Simulations : Model solvation effects on reaction kinetics in aqueous vs. organic media.

Machine Learning : Train models on existing pyridine-alkyne reaction datasets to predict optimal conditions .

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